molecular formula C22H28N2O4 B2498571 3-(1-Adamantylamino)-1-(2,4-dimethoxyphenyl)-2,5-pyrrolidinedione CAS No. 1009230-65-2

3-(1-Adamantylamino)-1-(2,4-dimethoxyphenyl)-2,5-pyrrolidinedione

Cat. No.: B2498571
CAS No.: 1009230-65-2
M. Wt: 384.476
InChI Key: QDMQGUGANXXLCL-UHFFFAOYSA-N
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Description

3-(1-Adamantylamino)-1-(2,4-dimethoxyphenyl)-2,5-pyrrolidinedione is a synthetic organic compound that belongs to the class of pyrrolidinediones

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-Adamantylamino)-1-(2,4-dimethoxyphenyl)-2,5-pyrrolidinedione typically involves the following steps:

    Formation of the Pyrrolidinedione Core: This can be achieved through a cyclization reaction involving a suitable dione precursor.

    Introduction of the Adamantylamino Group: This step involves the nucleophilic substitution of an adamantylamine derivative onto the pyrrolidinedione core.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity, using scalable reaction conditions and efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the adamantylamino group or the methoxy groups.

    Reduction: Reduction reactions could target the carbonyl groups in the pyrrolidinedione core.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the phenyl ring or the adamantylamino group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents such as halogenating agents or nucleophiles like amines or thiols are commonly used.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used, but could include various oxidized, reduced, or substituted derivatives of the original compound.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes or as a potential therapeutic agent.

    Medicine: Potential use in drug development for treating various diseases.

    Industry: Applications in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 3-(1-Adamantylamino)-1-(2,4-dimethoxyphenyl)-2,5-pyrrolidinedione would depend on its specific interactions with molecular targets. These could include:

    Binding to Enzymes: Inhibiting or modulating enzyme activity.

    Interaction with Receptors: Acting as an agonist or antagonist at specific receptors.

    Modulation of Pathways: Influencing signaling pathways involved in cellular processes.

Comparison with Similar Compounds

Similar Compounds

    3-(1-Adamantylamino)-1-phenyl-2,5-pyrrolidinedione: Lacks the methoxy groups on the phenyl ring.

    3-(1-Adamantylamino)-1-(2,4-dichlorophenyl)-2,5-pyrrolidinedione: Contains chlorine atoms instead of methoxy groups.

Uniqueness

The presence of both the adamantylamino group and the methoxy groups on the phenyl ring may confer unique properties to 3-(1-Adamantylamino)-1-(2,4-dimethoxyphenyl)-2,5-pyrrolidinedione, such as enhanced biological activity or specific interactions with molecular targets.

Properties

IUPAC Name

3-(1-adamantylamino)-1-(2,4-dimethoxyphenyl)pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N2O4/c1-27-16-3-4-18(19(8-16)28-2)24-20(25)9-17(21(24)26)23-22-10-13-5-14(11-22)7-15(6-13)12-22/h3-4,8,13-15,17,23H,5-7,9-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDMQGUGANXXLCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)N2C(=O)CC(C2=O)NC34CC5CC(C3)CC(C5)C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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